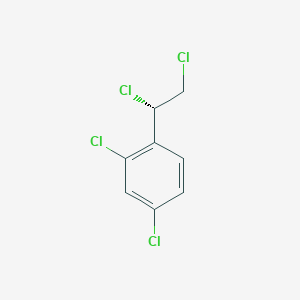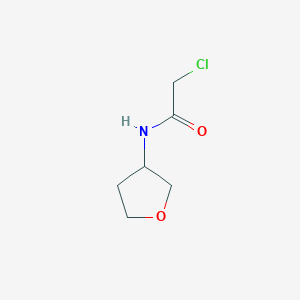
2-chloro-N-(oxolan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(oxolan-3-yl)acetamide is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . . This compound is characterized by the presence of a chloroacetamide group and an oxolan (tetrahydrofuran) ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(oxolan-3-yl)acetamide typically involves the reaction of chloroacetyl chloride with oxolan-3-ylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is then stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(oxolan-3-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: It can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thiolamides, or alkoxyamides.
Hydrolysis: Formation of carboxylic acids and amines.
Oxidation and Reduction: Formation of N-oxides or amines.
Scientific Research Applications
2-chloro-N-(oxolan-3-yl)acetamide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(oxolan-3-yl)acetamide involves its interaction with nucleophilic sites in biological molecules. The chloro group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(tetrahydro-3-furanylmethyl)acetamide: Similar structure but with a different substitution pattern on the oxolan ring.
3-(2-chloroacetamido)tetrahydrofuran: Another name for 2-chloro-N-(oxolan-3-yl)acetamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
2-chloro-N-(oxolan-3-yl)acetamide |
InChI |
InChI=1S/C6H10ClNO2/c7-3-6(9)8-5-1-2-10-4-5/h5H,1-4H2,(H,8,9) |
InChI Key |
LDVSFVQLEQHVOT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


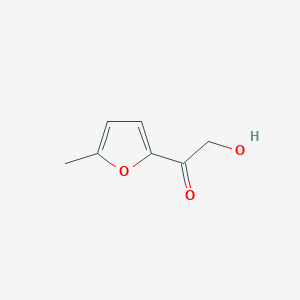
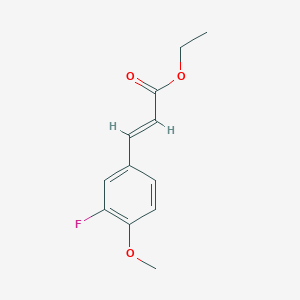
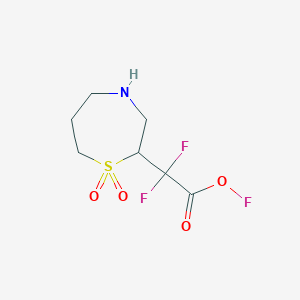
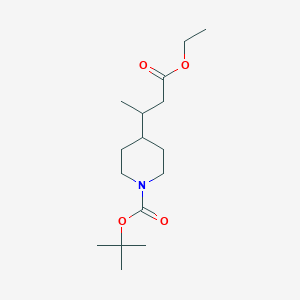
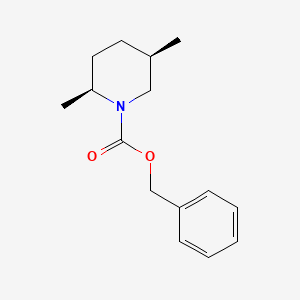

![8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720070.png)

![2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole](/img/structure/B11720095.png)
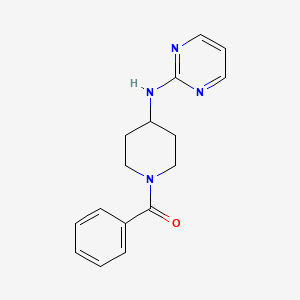
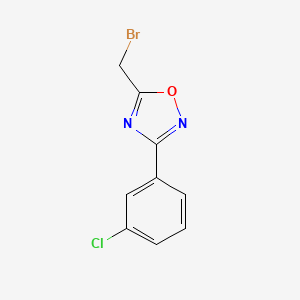
![8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11720103.png)
